molecular formula C9H11Cl2NO3 B2602067 Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride CAS No. 2228823-04-7

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride

Cat. No.: B2602067
CAS No.: 2228823-04-7
M. Wt: 252.09
InChI Key: VQLGACSVJDGFPX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound, identified by the CAS number 2228823-04-7, is known for its unique chemical structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzoate ester.

Preparation Methods

The synthesis of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Esterification: The resulting amino compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-amino-2-chloro-5-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLGACSVJDGFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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